B600186 Lysionotin CAS No. 152743-19-6

Lysionotin

Cat. No.: B600186
CAS No.: 152743-19-6
M. Wt: 344.32
InChI Key:
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Mechanism of Action

Nevadensin, also known as Lysionotin, is a naturally occurring bioflavonoid with a wide range of pharmacological effects . This article will delve into the mechanism of action of Nevadensin, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Nevadensin affects multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . This pathway plays a crucial role in organ size control and tumor suppression. Nevadensin activates the MST1/2- LATS1/2 kinase in the Hippo pathway, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP .

Pharmacokinetics

It is known that nevadensin is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Nevadensin has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . It also increases the sensitivity of HCC cells to the drug sorafenib by down-regulating YAP and its downstream targets .

Action Environment

The action of Nevadensin can be influenced by various environmental factors. For instance, the plant from which Nevadensin is extracted, Lysionotus pauciflorus Maxim, is adapted to survive in drought and high salty areas . This could potentially influence the compound’s stability and efficacy.

Preparation Methods

Nevadensin can be extracted from natural sources such as fewflower lysionotus herbs The extraction process typically involves solvent extraction followed by purification steps like chromatography

Chemical Reactions Analysis

Nevadensin undergoes various chemical reactions, including:

    Oxidation: Nevadensin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert lysionotin into its reduced forms.

    Substitution: Nevadensin can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nevadensin has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Nevadensin can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways. For example:

    Quercetin: Known for its strong antioxidant properties and ability to modulate various signaling pathways.

    Kaempferol: Exhibits anti-cancer properties by inducing apoptosis in cancer cells.

    Luteolin: Known for its anti-inflammatory and neuroprotective effects.

Nevadensin’s unique ability to inhibit α-toxin expression and 5-lipoxygenase activity sets it apart from these similar compounds, highlighting its potential in treating specific infections and cancers .

Properties

IUPAC Name

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFBMPVGAYGGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144174
Record name Nevadensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-66-6
Record name Nevadensin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10176-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nevadensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nevadensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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